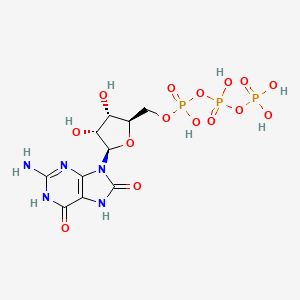

8-Oxo-GTP

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

21238-36-8 |

|---|---|

Fórmula molecular |

C10H16N5O15P3 |

Peso molecular |

539.18 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O15P3/c11-9-13-6-3(7(18)14-9)12-10(19)15(6)8-5(17)4(16)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2,4-5,8,16-17H,1H2,(H,12,19)(H,23,24)(H,25,26)(H2,20,21,22)(H3,11,13,14,18)/t2-,4-,5-,8-/m1/s1 |

Clave InChI |

JCHLKIQZUXYLPW-UMMCILCDSA-N |

SMILES isomérico |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

SMILES canónico |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Genesis of a Mutagen: A Technical Guide to 8-Oxo-GTP Formation by Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the mechanisms by which reactive oxygen species (ROS) induce the formation of 8-oxo-7,8-dihydroguanosine triphosphate (8-Oxo-GTP), a significant pro-mutagenic nucleotide. Understanding the genesis of this oxidized guanine (B1146940) nucleotide is paramount for developing strategies to mitigate oxidative stress-induced cellular damage and associated pathologies, including cancer and neurodegenerative diseases. This document provides a comprehensive overview of the direct oxidative pathways and enzymatic contributions to this compound synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.

Introduction to Oxidative Guanine Damage

Guanine, among the four DNA and RNA bases, possesses the lowest redox potential, rendering it the most susceptible to oxidative damage.[1][2] Reactive oxygen species, such as the hydroxyl radical (•OH), superoxide (B77818) anion (O2•−), and singlet oxygen (¹O₂), are endogenous byproducts of cellular metabolism and can also be generated by exogenous factors like ionizing radiation.[2][3] These highly reactive molecules can directly oxidize guanine bases within the nucleotide pool (GTP, GDP, GMP) to form 8-oxoguanine derivatives.[4][5] The resulting this compound can be erroneously incorporated into RNA and, in the case of its deoxy counterpart (8-oxo-dGTP), into DNA, leading to mutations and genomic instability.[6][7][8]

Mechanisms of this compound Formation

The formation of this compound can occur through two primary routes: the direct oxidation of GTP by ROS and the enzymatic phosphorylation of its oxidized precursors, 8-oxo-GMP and 8-oxo-GDP.

Direct Oxidation of GTP by Reactive Oxygen Species

The hydroxyl radical (•OH) is a major contributor to the direct oxidation of guanine.[9][10] The reaction proceeds through the addition of the hydroxyl radical to the C8 position of the guanine base, forming a C8-OH-adduct radical.[2] This unstable intermediate subsequently loses an electron and a proton to yield the stable 8-oxoguanine structure.[2] While other ROS can also oxidize guanine, the hydroxyl radical is particularly significant due to its high reactivity.[10]

The primary pathway for the reaction of the hydroxyl radical with guanine involves its addition to the C4=C5 double bond, which can lead to the formation of a metastable ion-pair intermediate.[11][12] However, the direct attack at the C8 position is a well-established mechanism leading to the formation of 8-oxoguanine.[2][9]

Enzymatic Phosphorylation of Oxidized Guanine Nucleotides

In addition to direct oxidation of GTP, this compound can be formed through the cellular nucleotide salvage and synthesis pathways acting on oxidized precursors.

-

Oxidation of GMP and GDP: Reactive oxygen species can oxidize guanosine (B1672433) monophosphate (GMP) and guanosine diphosphate (B83284) (GDP) to form 8-oxo-GMP and 8-oxo-GDP, respectively.[4]

-

Phosphorylation of 8-oxo-GDP: Nucleoside-diphosphate kinase (NDK) and adenylate kinase (ADK) can phosphorylate 8-oxo-GDP to this compound.[4] Notably, these enzymes do not effectively discriminate between the normal and oxidized forms of GDP.[4]

-

Limited Conversion of 8-oxo-GMP: Guanylate kinase (GMK), the enzyme that converts GMP to GDP, shows a very low affinity for 8-oxo-GMP, thus limiting this pathway for this compound formation.[4] This enzymatic selectivity serves as a protective mechanism to prevent the entry of oxidized guanine mononucleotides into the triphosphate pool.[4]

Cellular Defense Against this compound

To counteract the deleterious effects of this compound, cells have evolved specific enzymatic defense mechanisms. The primary enzyme responsible for sanitizing the nucleotide pool is MutT protein (also known as MTH1 in humans), an 8-oxo-dGTPase.[4][13] MutT efficiently hydrolyzes this compound and 8-oxo-dGTP back to their respective monophosphate forms (8-oxo-GMP and 8-oxo-dGMP), thereby preventing their incorporation into nascent RNA and DNA chains.[4][7][13]

Quantitative Data Summary

The following table summarizes key quantitative aspects of the enzymes involved in this compound metabolism.

| Enzyme | Substrate | Product | Relative Activity/Efficiency | Reference |

| Guanylate Kinase (GMK) | 8-oxo-GMP | 8-oxo-GDP | Very low compared to GMP | [4] |

| Nucleoside-Diphosphate Kinase (NDK) | 8-oxo-GDP | This compound | Similar to GDP | [4] |

| Adenylate Kinase (ADK) | 8-oxo-GDP | This compound | Approximately 20% of the rate for GDP | [4] |

| MutT Protein (E. coli) | This compound | 8-oxo-GMP | Highly efficient and selective | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound formation and detection.

In Vitro Preparation of this compound

This protocol is adapted from a method for preparing oxidized guanine nucleotides.[4]

Objective: To synthesize this compound by direct oxidation of GTP in vitro.

Materials:

-

Guanosine 5'-triphosphate (GTP) sodium salt

-

Ascorbic acid

-

Hydrogen peroxide (H₂O₂) (30% w/w)

-

Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

-

High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column

-

UV detector

Procedure:

-

Prepare a reaction mixture containing:

-

100 mM sodium phosphate buffer (pH 6.8)

-

6 mM GTP

-

30 mM ascorbic acid

-

100 mM H₂O₂

-

-

Incubate the reaction mixture at 37°C for 5 hours in the dark.

-

Monitor the reaction progress by injecting aliquots of the mixture onto the HPLC system. Use a mobile phase of 100 mM potassium phosphate buffer (pH 5.3) with a flow rate of 1 ml/min.

-

Detect the products by monitoring the absorbance at 254 nm. This compound will have a distinct retention time compared to GTP.

-

Purify the this compound from the reaction mixture using preparative HPLC.

-

Quantify the concentration of the purified this compound using its molar extinction coefficient.

Assay for Enzymatic Conversion of 8-oxo-GDP to this compound

This protocol is based on the methods used to study the activity of NDK and ADK on 8-oxo-GDP.[4]

Objective: To determine the ability of an enzyme (e.g., NDK or ADK) to phosphorylate 8-oxo-GDP to this compound.

Materials:

-

Purified Nucleoside-Diphosphate Kinase (NDK) or Adenylate Kinase (ADK)

-

8-oxo-GDP

-

Adenosine 5'-triphosphate (ATP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

HPLC system as described in Protocol 5.1.

Procedure:

-

Prepare a reaction mixture containing:

-

Reaction buffer

-

A known concentration of 8-oxo-GDP (e.g., 1 mM)

-

A known concentration of ATP (e.g., 5 mM)

-

-

Initiate the reaction by adding the purified enzyme (NDK or ADK) to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

Take aliquots of the reaction mixture at different time points (e.g., 0, 5, 10, 20, 30 minutes).

-

Stop the reaction in the aliquots by adding a quenching solution (e.g., 0.5 M perchloric acid) or by heat inactivation.

-

Analyze the samples by HPLC to separate and quantify the amounts of 8-oxo-GDP and this compound.

-

Calculate the rate of this compound formation. As a control, perform a parallel reaction using GDP as the substrate to compare the enzyme's activity on the normal versus the oxidized nucleotide.

Detection of this compound using Duplex Sequencing

This advanced method allows for the highly sensitive detection of rare mutations resulting from the incorporation of oxidized nucleotides.[14][15]

Objective: To detect and quantify mutations in E. coli arising from 8-oxo-dGTP incorporation using Duplex Sequencing.

Materials:

-

E. coli strains (e.g., wild-type and a mutT-defective strain)

-

DNA extraction kit

-

Duplex Sequencing library preparation kit

-

Next-generation sequencing (NGS) platform

Procedure:

-

Culture the E. coli strains under desired conditions (e.g., with and without an oxidative stress-inducing agent).

-

Extract genomic DNA from the bacterial cultures.

-

Prepare Duplex Sequencing libraries from the extracted DNA. This method involves ligating adapters with unique molecular identifiers (UMIs) to both strands of a DNA fragment before PCR amplification. This allows for the independent sequencing of each strand and the subsequent bioinformatic identification and removal of sequencing errors and PCR artifacts.

-

Sequence the libraries on an NGS platform to a high depth.

-

Analyze the sequencing data using a specialized bioinformatics pipeline for Duplex Sequencing. This will identify true mutations (present on both strands of the original DNA molecule) and distinguish them from technical errors.

-

Compare the mutation frequencies and spectra between the wild-type and mutT-defective strains to assess the contribution of 8-oxo-dGTP incorporation to mutagenesis.

Conclusion

The formation of this compound is a critical consequence of oxidative stress, with significant implications for genomic integrity. Both direct oxidation by ROS and enzymatic phosphorylation of oxidized precursors contribute to the cellular pool of this pro-mutagenic nucleotide. While cells possess defense mechanisms like the MutT protein to mitigate this threat, understanding the fundamental mechanisms of this compound formation is crucial for the development of novel therapeutic strategies aimed at preventing or repairing oxidative damage. The experimental protocols and data presented in this guide provide a solid foundation for researchers in this field to further investigate the complex interplay between oxidative stress, nucleotide metabolism, and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Elimination and Utilization of Oxidized Guanine Nucleotides in the Synthesis of RNA and Its Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxyl radical is a significant player in oxidative DNA damage in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydroxyl Radical (OH•) Reaction with Guanine in an Aqueous Environment: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 8-oxo-dGTPase, which prevents oxidative stress-induced DNA damage, increases in the mitochondria from failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Detection of DNA replication errors and 8-oxo-dGTP-mediated mutations in E. coli by Duplex DNA Sequencing [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Biological Significance of 8-Oxo-GTP in Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, inflicts damage on a wide array of biomolecules. Among the most mutagenic lesions arising from this assault is the oxidation of the guanine (B1146940) nucleotide pool, leading to the formation of 8-oxo-7,8-dihydroguanosine triphosphate (8-Oxo-GTP). This technical guide provides an in-depth exploration of the multifaceted biological significance of this compound. We delve into its formation, its detrimental effects on genomic integrity through incorporation into DNA and RNA, and the sophisticated enzymatic defense systems that have evolved to mitigate its harmful consequences. This document further details the intricate signaling pathways influenced by this compound and its metabolites, and their implications in pathological conditions such as cancer and neurodegeneration. Complete with quantitative data, detailed experimental protocols, and pathway visualizations, this guide serves as a comprehensive resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

Introduction

Guanine, due to its low redox potential, is the nucleobase most susceptible to oxidation by ROS.[1] The resulting product, 8-oxoguanine (8-oxoG), is a highly mutagenic lesion. While direct oxidation of guanine within the DNA strand occurs, a significant source of genomic 8-oxoG is the incorporation of 8-oxo-dGTP from the cellular nucleotide pool during DNA replication and repair.[1][2] The presence of 8-oxoG in a DNA template can lead to mispairing with adenine (B156593), resulting in G:C to T:A transversion mutations upon subsequent rounds of replication.[3] Similarly, the incorporation of 8-oxoGTP into RNA can disrupt translation and lead to the synthesis of aberrant proteins.[4]

To counteract the deleterious effects of this compound, cells have evolved a sophisticated three-tiered defense mechanism involving the enzymes MTH1 (NUDT1), OGG1, and MUTYH.[2] MTH1 acts as a "sanitizer" of the nucleotide pool by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP, thereby preventing its incorporation into DNA.[2][5] OGG1 is a DNA glycosylase that recognizes and excises 8-oxoG when it is paired with cytosine in the DNA strand.[6] Finally, MUTYH is another DNA glycosylase that removes adenine when it is misincorporated opposite 8-oxoG.[6]

The accumulation of this compound and its subsequent incorporation into nucleic acids have been implicated in a range of pathologies. In the context of cancer, the elevated metabolic rate of tumor cells often leads to increased ROS production and, consequently, higher levels of 8-oxo-dGTP in the nucleotide pool.[7][8] This has led to the exploration of MTH1 inhibitors as a potential anti-cancer strategy. Conversely, in the nervous system, the accumulation of 8-oxoG in mitochondrial and nuclear DNA has been shown to trigger neurodegenerative processes.[3][9] This guide will provide a detailed examination of these processes, supported by quantitative data and established experimental methodologies.

Quantitative Data on this compound and Related Molecules

The following tables summarize key quantitative data related to this compound metabolism and its effects. This data is essential for understanding the kinetics of the enzymatic defenses and the levels of oxidative stress in different cellular contexts.

Table 1: Kinetic Parameters of Key Enzymes in 8-OxoG Metabolism

| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference(s) |

| Human MTH1 | Recombinant | 8-oxo-dGTP | 17.6 | 10.6 | 0.60 | [10] |

| Human MTH1 | Recombinant | 2-oxo-dATP | - | - | 1.68 | [2] |

| Human MTH1 | Recombinant | 8-oxo-dATP | - | - | 0.78 | [2] |

| Human OGG1 | Recombinant | 8-oxoG:C DNA | - | - | - | [6][11] |

| Mouse MUTYH | Recombinant | A:8-oxoG DNA | - | - | - | [6] |

Note: Kinetic parameters for OGG1 and MUTYH are often reported in terms of product formation over time under specific reaction conditions rather than classical Michaelis-Menten kinetics due to the complexity of the DNA repair process.

Table 2: Levels of 8-oxodG in Nuclear and Mitochondrial DNA

| Tissue/Cell Type | Condition | Nuclear DNA (8-oxodG/105 dG) | Mitochondrial DNA (8-oxodG/105 dG) | Fold Difference (mtDNA/nDNA) | Reference(s) |

| Mouse Liver | Basal | 0.032 ± 0.002 | ~0.192 | ~6 | [12] |

| Mouse Heart | Basal | - | - | ~16 | [12] |

| Mouse Brain | Basal | 0.015 ± 0.003 | ~0.345 | ~23 | [12] |

| Human MCF10A cells | Basal | ~0.5 | ~2.0 | ~4 | [13] |

| Human AD Brain (Frontal, Parietal, Temporal Lobes) | Alzheimer's Disease | Significantly higher than control | ~10-fold higher than nDNA | ~10 | [14] |

| Human Control Brain (Frontal, Parietal, Temporal Lobes) | Healthy Control | - | ~10-fold higher than nDNA | ~10 | [14] |

Table 3: 8-oxo-dGTP Levels in Cellular Nucleotide Pools

| Cell/Tissue Type | Condition | 8-oxo-dGTP Concentration (µM) | Reference(s) |

| Rat Tissue Mitochondria | Normal | 0.2 - 2.0 | [15] |

| U2OS cells | Untreated | Very low levels | [16] |

| U2OS cells | H2O2 treated | Very low levels | [16] |

| Cancer cells | High oxidative stress | Elevated levels | [7][8][17] |

Signaling Pathways and Logical Relationships

The metabolism of this compound is intricately linked to cellular signaling pathways that govern cell fate decisions, including cell cycle progression, apoptosis, and inflammation. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex relationships.

This compound Metabolism and DNA Damage Response

Experimental Workflow for 8-oxoG Quantification

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its biological significance.

MTH1 Enzymatic Activity Assay

Objective: To determine the enzymatic activity of MTH1 by measuring the hydrolysis of 8-oxo-dGTP.

Principle: MTH1 hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP and pyrophosphate. The released inorganic phosphate (B84403) can be quantified colorimetrically.

Materials:

-

Recombinant human MTH1 enzyme

-

8-oxo-dGTP (substrate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of MTH1 enzyme in a suitable storage buffer.

-

Prepare a stock solution of 8-oxo-dGTP in nuclease-free water.

-

Prepare a series of dilutions of a phosphate standard for the standard curve.

-

-

Assay Setup:

-

To each well of a 96-well plate, add 50 µL of Assay Buffer.

-

Add 10 µL of MTH1 enzyme dilution (or buffer for the "no enzyme" control).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 40 µL of 8-oxo-dGTP solution to each well. The final reaction volume is 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding 100 µL of the phosphate detection reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

-

Data Acquisition:

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

-

-

Data Analysis:

-

Subtract the absorbance of the "no enzyme" control from all other readings.

-

Generate a standard curve using the phosphate standards.

-

Calculate the amount of phosphate released in each sample from the standard curve and determine the specific activity of the MTH1 enzyme.

-

OGG1 DNA Glycosylase Activity Assay

Objective: To measure the activity of OGG1 in excising 8-oxoG from a DNA substrate.

Principle: A fluorescently labeled oligonucleotide containing a single 8-oxoG lesion is used as a substrate. Cleavage of the substrate by OGG1, followed by strand scission, results in an increase in fluorescence.

Materials:

-

Cell lysate or purified OGG1 enzyme

-

Fluorescently labeled oligonucleotide substrate containing an 8-oxoG lesion (and a corresponding control oligo without the lesion)

-

OGG1 Reaction Buffer: 25 mM HEPES-KOH (pH 7.8), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Lysate Preparation (if applicable):

-

Lyse cells in a suitable buffer containing protease inhibitors.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

To each well of a 96-well black plate, add the OGG1 Reaction Buffer.

-

Add a defined amount of cell lysate or purified OGG1 enzyme.

-

Include controls: no enzyme, no substrate, and a control reaction with the undamaged oligonucleotide.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the fluorescently labeled 8-oxoG substrate.

-

-

Incubation:

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control).

-

Calculate the OGG1 activity as the rate of increase in fluorescence over time or as the total change in fluorescence after a fixed time point, normalized to the amount of protein in the lysate.

-

Quantification of 8-oxo-dG in DNA by HPLC-MS/MS

Objective: To accurately quantify the levels of 8-oxo-dG in DNA samples.

Principle: DNA is enzymatically hydrolyzed to individual deoxynucleosides. The resulting mixture is separated by high-performance liquid chromatography (HPLC), and the amount of 8-oxo-dG is quantified by tandem mass spectrometry (MS/MS) using a stable isotope-labeled internal standard.

Materials:

-

Isolated DNA

-

Nuclease P1

-

Alkaline phosphatase

-

Stable isotope-labeled [¹⁵N₅]8-oxo-dG internal standard

-

HPLC system coupled to a tandem mass spectrometer

-

C18 reverse-phase HPLC column

Procedure:

-

DNA Hydrolysis:

-

To a known amount of DNA (e.g., 10-50 µg), add the [¹⁵N₅]8-oxo-dG internal standard.

-

Digest the DNA to deoxynucleosides by sequential incubation with nuclease P1 and alkaline phosphatase.

-

-

Sample Preparation:

-

Filter the digested sample to remove enzymes.

-

-

HPLC-MS/MS Analysis:

-

Inject the filtered sample onto the HPLC-MS/MS system.

-

Separate the deoxynucleosides using a C18 column with an appropriate gradient of mobile phases (e.g., water and methanol (B129727) with formic acid).

-

Monitor the transition of the parent ion to a specific daughter ion for both endogenous 8-oxo-dG and the [¹⁵N₅]8-oxo-dG internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve by analyzing known amounts of 8-oxo-dG and the internal standard.

-

Quantify the amount of 8-oxo-dG in the sample by comparing the peak area ratio of the analyte to the internal standard with the standard curve.

-

Express the results as the number of 8-oxo-dG lesions per 10⁵ or 10⁶ normal guanines.

-

Conclusion

This compound stands at a critical juncture in the cellular response to oxidative stress. Its formation and subsequent incorporation into nucleic acids represent a significant threat to genomic stability and cellular function, with clear implications for the pathogenesis of cancer and neurodegenerative diseases. The intricate network of enzymes dedicated to mitigating the effects of this compound underscores its biological importance. A thorough understanding of the quantitative aspects of this compound metabolism, the signaling pathways it influences, and the methodologies to study these processes is paramount for the development of novel therapeutic strategies. This technical guide, by consolidating key data, protocols, and pathway visualizations, aims to serve as a valuable resource for the scientific community dedicated to unraveling the complexities of oxidative stress and its impact on human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystallization and preliminary X-ray analysis of human MTH1 complexed with two oxidized nucleotides, 8-oxo-dGMP and 2-oxo-dATP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamics of the DNA Damage Repair Steps of Human 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of human MUTYH and functional profiling of cancer-associated variants reveal an allosteric network between its [4Fe-4S] cluster cofactor and active site required for DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic conformational analysis of human 8-oxoguanine-DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of substrate recognition and cleavage by human 8-oxoguanine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells | Semantic Scholar [semanticscholar.org]

- 8. Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. Development of MTH1-Binding Nucleotide Analogs Based on 7,8-Dihalogenated 7-Deaza-dG Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Increased oxidative damage in nuclear and mitochondrial DNA in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. researchgate.net [researchgate.net]

The Role of 8-Oxo-GTP in RNA Damage and Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive oxygen species (ROS) are ubiquitous byproducts of cellular metabolism that can inflict damage on a wide array of biomolecules, including nucleic acids. While the impact of oxidative damage on DNA has been extensively studied, the consequences of such damage to RNA are emerging as a critical area of investigation. A key player in RNA oxidation is 8-oxo-7,8-dihydroguanosine triphosphate (8-Oxo-GTP), an oxidized form of the guanine (B1146940) nucleotide. The incorporation of 8-oxo-guanine (8-oxoG) into RNA transcripts can lead to significant cellular dysfunction, including transcriptional and translational errors, ultimately resulting in the production of aberrant proteins and contributing to the pathology of various diseases, including neurodegenerative disorders and cancer. This technical guide provides an in-depth overview of the formation of this compound, its impact on RNA integrity and function, the cellular mechanisms that have evolved to mitigate its effects, and the experimental methodologies used to study this phenomenon.

Formation and Incorporation of this compound into RNA

Under conditions of oxidative stress, reactive oxygen species can oxidize guanine bases within the cellular nucleotide pool, converting GTP to this compound. Guanine is particularly susceptible to oxidation due to its low redox potential compared to other nucleobases. Once formed, this compound can be mistakenly utilized by RNA polymerases as a substrate during transcription.[1][2]

The incorporation of 8-oxoG into an RNA strand is a critical event that initiates a cascade of detrimental cellular effects. In vitro studies have demonstrated that E. coli RNA polymerase can incorporate this compound at a rate of 5-10% of that of normal GTP.[1] Similarly, in permeabilized E. coli cells, this compound was incorporated into RNA at a rate of about 4% of that for GTP.[1] This misincorporation is a key step in the pathway of RNA damage, as the presence of 8-oxoG within an RNA molecule can disrupt its normal function.

Cellular Defense: The Nudix Hydrolase Family

To counteract the deleterious effects of this compound, cells have evolved a sophisticated defense mechanism centered around a family of enzymes known as Nudix (Nucleoside diphosphate (B83284) linked to some moiety X) hydrolases. These enzymes sanitize the nucleotide pool by hydrolyzing this compound back to its monophosphate form, 8-oxo-GMP, which cannot be incorporated into RNA.[3]

In mammals, the primary enzyme responsible for this activity is MutT homolog 1 (MTH1), also known as NUDT1.[3][4][5] MTH1 exhibits a high affinity for 8-oxo-dGTP and this compound, efficiently converting them to their respective monophosphates and preventing their incorporation into nucleic acids.[3][4][5] The significance of MTH1 is underscored by the observation that its knockdown leads to an increase in the 8-oxoG content in cellular RNA.[6] Other Nudix hydrolases, such as NUDT5, also contribute to sanitizing the nucleotide pool, although MTH1 is considered the major player.[4] In bacteria, the MutT protein performs a similar function, hydrolyzing 8-oxo-dGTP and this compound.[1][7]

Below is a diagram illustrating the cellular management of this compound.

References

- 1. Elimination and Utilization of Oxidized Guanine Nucleotides in the Synthesis of RNA and Its Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AtNUDX1, an 8-oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate pyrophosphohydrolase, is responsible for eliminating oxidized nucleotides in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional mutagenesis mediated by 8-oxoG induces translational errors in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current perspectives on the clinical implications of oxidative RNA damage in aging research: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

cellular pathways affected by elevated 8-Oxo-GTP levels

An In-depth Technical Guide to Cellular Pathways Affected by Elevated 8-Oxo-GTP Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a critical factor in the pathophysiology of numerous diseases, including cancer and neurodegeneration. A key consequence of oxidative stress is the oxidation of the cellular nucleotide pool, leading to the formation of molecules such as 8-oxo-7,8-dihydroguanosine triphosphate (this compound). Once considered merely a byproduct of cellular damage, emerging evidence reveals that this compound is a potent signaling molecule that can aberrantly modulate the activity of small GTP-binding proteins (GTPases). This guide provides a comprehensive technical overview of the core , with a focus on the implications for signal transduction, DNA integrity, and cell fate. It includes summaries of quantitative data, detailed experimental methodologies for key assays, and visual diagrams of the described pathways and workflows to support further research and drug development.

Introduction: The Dual Impact of Oxidized Guanine (B1146940) Nucleotides

Reactive oxygen species (ROS) are endogenously produced during metabolic processes and can be elevated by various environmental factors. Guanine, being the most easily oxidized of the nucleobases, is a primary target for ROS, leading to the formation of 8-oxoguanine (8-oxoG). This damage occurs both within the DNA strand and in the free nucleotide pool, generating 8-oxo-dGTP and this compound.

The cell has evolved defense mechanisms to mitigate the effects of these oxidized nucleotides. The enzyme MutT Homolog 1 (MTH1), also known as NUDT1, plays a crucial role by hydrolyzing 8-oxo-dGTP into 8-oxo-dGMP, preventing its incorporation into DNA and the subsequent risk of G:C to T:A transversion mutations.[1] Cancer cells, which often exhibit high levels of ROS, frequently upregulate MTH1 to survive, making MTH1 a promising therapeutic target.[1][2][3][4][5]

Beyond its role as a precursor to DNA damage, this compound has been identified as a signaling molecule that directly interacts with and modulates the function of small GTPases, critical regulators of cell growth, differentiation, and motility. This guide will explore these signaling ramifications in detail.

Core Signaling Pathways Modulated by this compound

Elevated levels of this compound can hijack the intricate signaling networks controlled by small GTPases, leading to profound changes in cellular behavior. The most well-documented interactions are with the Ras and Rho families of GTPases.

Activation of the Ras/MAPK Signaling Cascade

The Ras proteins (H-Ras, K-Ras, N-Ras) are central hubs in signaling pathways that control cell proliferation and survival. Under normal conditions, Ras cycles between an inactive GDP-bound state and an active GTP-bound state. In vitro studies have demonstrated that this compoundγS (a non-hydrolyzable analog) is significantly more potent than GTPγS at activating Ras.[6] This activation is observed through the enhanced binding of Ras to its downstream effector, Raf-1.[6] In cell lysates, this compoundγS treatment leads to the activation of the entire Ras-ERK pathway, including Raf-1 and ERK1/2.[6]

Interestingly, the activation of Ras can also be mediated by a complex of the DNA repair enzyme 8-oxoguanine DNA glycosylase (OGG1) and its excised product, the 8-oxoG base. This OGG1•8-oxoG complex acts as a guanine nucleotide exchange factor (GEF), catalyzing the replacement of GDP with GTP on Ras, thereby initiating the downstream MAP kinase cascade.[7][8][9]

Differential Regulation of Rho Family GTPases

The Rho family of GTPases, including Rac1, Cdc42, and RhoA, are master regulators of the actin cytoskeleton, cell polarity, and cell migration. This compound exerts distinct and opposing effects on different members of this family.

-

Rac1 Activation: In contrast to early reports suggesting inactivation, more recent studies have shown that the OGG1•8-oxoG complex can also function as a GEF for Rac1. This interaction promotes the exchange of GDP for GTP, leading to Rac1 activation.[10][11][12][13][14] Activated Rac1 can then, via NADPH oxidase, lead to a further increase in cellular ROS, creating a potential positive feedback loop that sustains oxidative signaling.[10]

-

Cdc42 and Rac1 Inactivation: An earlier study using this compoundγS reported that, unlike its effect on Ras, the oxidized nucleotide inactivated both Rac1 and Cdc42 in cell lysates, while standard GTPγS activated them.[6] This suggests a complex, context-dependent regulation that may differ between the free nucleotide (this compound) and the OGG1•8-oxoG complex.

The DNA Damage Response Axis: MTH1, OGG1, and MUTYH

When 8-oxo-dGTP is incorporated into DNA, it triggers the Base Excision Repair (BER) pathway. This process involves a critical interplay between three key enzymes: MTH1, OGG1, and MUTYH. Deficiencies in these pathways under conditions of oxidative stress can lead to programmed cell death and are implicated in neurodegeneration.

-

MTH1 (Sanitizer): As the first line of defense, MTH1 hydrolyzes 8-oxo-dGTP in the nucleotide pool, preventing its incorporation into DNA.[5]

-

OGG1 (Remover): If 8-oxo-dG is incorporated opposite a cytosine, OGG1 recognizes and excises the oxidized base.

-

MUTYH (Editor): DNA polymerases often misincorporate adenine (B156593) (A) opposite 8-oxo-dG. MUTYH recognizes this A:8-oxo-G mismatch and excises the adenine. However, during the subsequent repair synthesis, adenine can be re-inserted, leading to a futile cycle of repair that generates DNA single-strand breaks (SSBs).[5]

In cells with high oxidative stress and deficient MTH1/OGG1 function, the accumulation of SSBs from MUTYH activity can trigger distinct cell death pathways in different cell types, such as PARP-dependent apoptosis in microglia and calpain-dependent neuronal loss.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound and its effects.

Table 1: Effects of 8-Oxo-Guanine on GTPase Signaling

| Parameter | Molecule(s) | Value/Effect | Cell Type/System |

|---|---|---|---|

| Activation | Ras | More potent activator than GTP | In vitro purified protein |

| Activation | Ras-ERK Pathway | Activation of Raf-1 and ERK1/2 | Human Embryo Kidney 293 cell lysate |

| Activation | Ras | Detectable activation at 100 nM 8-oxoG | MRC5 cells |

| Inactivation | Rac1, Cdc42 | Inactivated by this compoundγS | Human Embryo Kidney 293 cell lysate[6] |

| Binding Affinity (Kd) | OGG1 • 8-oxoG Complex | 0.56 ± 0.19 nM | In vitro[10] |

Table 2: Cellular Concentrations and DNA Damage Levels

| Parameter | Condition | Value | Source |

|---|---|---|---|

| 8-oxo-dGTP Level | Mitochondrial nucleotide pool | 0.2 - 2 µM | Rat tissues (normal conditions) |

| 8-oxoGTP Level | Oxidative Stress (Cu/Asc) | ~2-fold increase over basal | PC12 cells[15] |

| 8-oxo-dG in DNA | Basal Level | 2.2 ± 0.4 per 10⁷ dG | H358 human bronchoalveolar cells[16] |

| 8-oxo-dG in DNA | Oxidative Stress (KBrO₃) | Dose-dependent increase | H358 human bronchoalveolar cells[16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound.

GTPase Activation (Pull-Down) Assay

This protocol is used to measure the active, GTP-bound fraction of Ras, Rac1, or Cdc42 from cell lysates.

Methodology:

-

Cell Lysis: After experimental treatment, wash cells with ice-cold PBS and lyse with a buffer containing 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Nonidet P-40, 5% glycerol, and protease inhibitors.

-

Lysate Clarification: Centrifuge lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Affinity Pull-Down: Incubate the supernatant (containing 250-500 µg of protein) with agarose (B213101) beads conjugated to the GTPase-binding domain (RBD) of an effector protein (e.g., Raf1-RBD for Ras, PAK1-PBD for Rac1/Cdc42) for 1 hour at 4°C with gentle agitation.

-

Washing: Pellet the beads by centrifugation and wash three times with lysis/wash buffer to remove unbound proteins.

-

Elution and Analysis: Resuspend the bead pellet in 2X Laemmli (SDS-PAGE) sample buffer and boil for 5 minutes to elute the bound proteins. Analyze the eluate by Western blotting using a primary antibody specific to the GTPase of interest (e.g., anti-Ras, anti-Rac1). A sample of the total lysate should be run in parallel as a loading control.

MTH1 Enzymatic Activity Assay

This colorimetric assay measures MTH1 activity by detecting the inorganic phosphate (B84403) (Pi) released during the hydrolysis of 8-oxo-dGTP.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

-

Enzyme: Dilute recombinant MTH1 protein in cold Assay Buffer to a final concentration of 0.5-2 nM.

-

Substrate: Prepare a solution of 8-oxo-dGTP in Assay Buffer (e.g., 200 µM).

-

Inhibitor (Optional): Prepare serial dilutions of the test inhibitor in Assay Buffer.

-

-

Assay Reaction:

-

In a 96-well plate, add 25 µL of diluted MTH1 enzyme (or buffer for "no enzyme" control).

-

Add 25 µL of inhibitor solution or buffer. Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the 8-oxo-dGTP substrate solution.

-

Incubate at 37°C for 30 minutes.

-

-

Detection:

-

Stop the reaction and detect the released phosphate using a colorimetric phosphate detection reagent (e.g., a Malachite Green-based reagent).

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

-

Data Analysis: Subtract the background absorbance (from "no enzyme" controls) and calculate the percentage of MTH1 activity relative to the "no inhibitor" control.

Modified Comet Assay for 8-oxoG Detection

The comet assay (single-cell gel electrophoresis) can be modified with the DNA repair enzyme OGG1 to specifically detect 8-oxoguanine lesions in cellular DNA.

Methodology:

-

Cell Embedding: Mix a single-cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify at 4°C.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Enzyme Digestion: Wash the slides with enzyme buffer. Treat the nucleoids with purified OGG1 enzyme (or buffer alone for control) in a humidified chamber at 37°C for 30-45 minutes. OGG1 will create single-strand breaks at the sites of 8-oxoG lesions.

-

Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA. Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes. The negatively charged DNA will migrate towards the anode.

-

Neutralization and Staining: Neutralize the slides with Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Gold).

-

Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. Damaged DNA (containing breaks) extends from the nucleus, forming a "tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage. The net 8-oxoG-specific damage is calculated by subtracting the tail moment of the buffer-treated control from the OGG1-treated sample.

Conclusion and Future Directions

Elevated this compound is a multifaceted consequence of oxidative stress, acting as both a precursor to mutagenic DNA lesions and a potent signaling molecule. Its ability to differentially modulate key GTPases like Ras, Rac1, and Cdc42 places it at the nexus of cell proliferation, survival, and cytoskeletal dynamics. This aberrant signaling can contribute to the progression of cancer and neurodegenerative diseases.

For drug development professionals, the pathways affected by this compound present several therapeutic opportunities. The development of MTH1 inhibitors is a prime example of a strategy aimed at exploiting the high oxidative stress in cancer cells. Furthermore, understanding how this compound influences Ras and Rac1 signaling could open new avenues for modulating these critical oncogenic pathways. Future research should focus on elucidating the precise binding kinetics of this compound with various GTPases, further clarifying the conflicting reports on Rac1 regulation, and exploring the in vivo consequences of this signaling nexus in various disease models.

References

- 1. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting the DNA damage response and repair in cancer through nucleotide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells | Semantic Scholar [semanticscholar.org]

- 5. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro evidence for the recognition of 8-oxoGTP by Ras, a small GTP-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of ras signaling pathway by 8-oxoguanine DNA glycosylase bound to its excision product, 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of 8-Oxoguanine DNA Glycosylase-1 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

The Discovery and Initial Characterization of 8-Oxo-GTP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of 8-oxo-7,8-dihydroguanosine triphosphate (8-Oxo-GTP), a product of oxidative damage to the cellular nucleotide pool, marked a significant milestone in understanding the molecular mechanisms of mutagenesis and the cellular defense pathways that protect genetic integrity. This technical guide provides an in-depth overview of the seminal discoveries and initial characterization of this critical molecule, with a focus on the foundational experimental data and methodologies.

The Foundational Discovery of 8-Hydroxyguanine (B145757)

The journey to understanding this compound began with the identification of its nucleobase, 8-hydroxyguanine (8-oxo-G). In 1984, Hiroshi Kasai and Susumu Nishimura published their groundbreaking work on the hydroxylation of deoxyguanosine at the C-8 position by various reducing agents and oxygen, a reaction enhanced by the presence of hydrogen peroxide.[1][2] This discovery laid the groundwork for investigating the biological implications of guanine (B1146940) oxidation.

First Chemical Synthesis and Characterization of this compound

The ability to study the biological roles of this compound necessitated its availability in a purified form. Early methods for the synthesis of oxidized guanine nucleotides involved the chemical oxidation of GTP. A representative protocol for the preparation of this compound is detailed below.[3]

Experimental Protocol: Chemical Synthesis of this compound

Objective: To synthesize this compound by the oxidation of GTP using a Fenton-like reaction.

Materials:

-

Guanosine (B1672433) 5'-triphosphate (GTP)

-

Sodium phosphate (B84403) buffer (pH 6.8)

-

Ascorbic acid

-

Hydrogen peroxide (H₂O₂)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

A reaction mixture is prepared containing 100 mM sodium phosphate (pH 6.8), 6 mM GTP, 30 mM ascorbic acid, and 100 mM H₂O₂.[3]

-

The mixture is incubated at 37°C for 5 hours in the dark.[3]

-

The reaction products are then purified using HPLC to isolate this compound.

Initial Characterization of this compound's Biological Relevance

Following its discovery and synthesis, research efforts focused on understanding the biological consequences of the presence of this compound in the cellular environment. Two key areas of investigation were its role as a substrate for RNA synthesis and its detoxification by cellular enzymes.

Incorporation of this compound into RNA

Early studies demonstrated that this compound could be utilized as a substrate by RNA polymerase, leading to its incorporation into RNA transcripts. This finding was significant as it suggested a potential mechanism for transcriptional errors arising from oxidative stress.

Objective: To determine if E. coli RNA polymerase can incorporate this compound into RNA.

Key Findings:

-

E. coli RNA polymerase was found to incorporate this compound into RNA at a rate of 5% and 10% of that of normal GTP when using DNA and poly(dA-dT) as templates, respectively.[3]

-

In permeabilized E. coli cells, this compound was incorporated into RNA at a rate of approximately 4% of that for GTP.[3]

Enzymatic Hydrolysis by MutT Protein

A pivotal discovery in the initial characterization of this compound was the identification of an enzymatic activity that could degrade it, thereby preventing its incorporation into nucleic acids. In 1992, Maki and Sekiguchi demonstrated that the MutT protein from E. coli specifically hydrolyzes the mutagenic 8-oxo-dGTP.[1] Subsequent work by Taddei and colleagues in 1997 further established that MutT also efficiently hydrolyzes this compound.[4] This detoxification mechanism was later found to be conserved in humans with the discovery of the MTH1 protein.[5][6]

Objective: To characterize the enzymatic hydrolysis of this compound by the E. coli MutT protein.

Procedure:

-

Purified MutT protein is incubated with this compound in a reaction buffer.

-

The reaction products (8-oxo-GMP and pyrophosphate) are separated and quantified, typically by HPLC.

Key Quantitative Data:

The substrate specificity of MutT and its human homolog MTH1 has been a subject of detailed kinetic studies. The Michaelis-Menten constant (Kₘ) provides a measure of the enzyme's affinity for its substrate.

| Enzyme | Substrate | Kₘ (µM) | Relative Affinity (compared to GTP/dGTP) |

| E. coli MutT | 8-Oxo-dGTP | ~0.081 | ~14,000-fold lower than dGTP |

| E. coli MutT | This compound | ~0.26 | ~3,800-fold lower than GTP |

| Human MTH1 | 8-Oxo-dGTP | ~12.5 | ~17-fold lower than dGTP |

Table 1: Michaelis-Menten constants (Kₘ) for MutT and MTH1 with oxidized and canonical guanine triphosphates.[5][7][8]

Early Detection and Quantification Methods

The development of sensitive and specific methods for the detection and quantification of this compound and its derivatives was crucial for its initial characterization. High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) emerged as a powerful technique for this purpose.

Experimental Protocol: HPLC-ECD for 8-Oxo-Guanine Derivatives

Objective: To detect and quantify 8-oxo-guanine derivatives in biological samples.

Principle:

HPLC separates the components of a mixture based on their physicochemical properties. ECD provides sensitive and selective detection of electroactive compounds like 8-oxoguanine.

Typical Parameters:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Detection: Electrochemical detector with an applied potential optimized for the oxidation of 8-oxoguanine.

This method allows for the separation and quantification of 8-oxodeoxyguanosine (8-oxodG) and other oxidized nucleosides in DNA hydrolysates and bodily fluids.[9][10][11]

Signaling Pathways and Logical Relationships

The discovery of this compound and its metabolic fate has illuminated key cellular pathways that manage oxidative stress and prevent mutations.

Conclusion

The discovery and initial characterization of this compound were pivotal in establishing the concept of nucleotide pool sanitization as a critical cellular defense mechanism. The early work of researchers like Kasai, Nishimura, Maki, and Sekiguchi provided the fundamental knowledge and experimental frameworks that continue to inform research into oxidative stress, mutagenesis, and the development of novel therapeutic strategies targeting these pathways.

References

- 1. Hydroxylation of deoxy guanosine at the C-8 position by polyphenols and aminophenols in the presence of hydrogen peroxide and ferric ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxylation of deoxyguanosine at the C-8 position by ascorbic acid and other reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elimination and Utilization of Oxidized Guanine Nucleotides in the Synthesis of RNA and Its Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolytic elimination of a mutagenic nucleotide, 8-oxodGTP, by human 18-kilodalton protein: sanitization of nucleotide pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spontaneous tumorigenesis in mice defective in the MTH1 gene encoding 8-oxo-dGTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and Dynamic Features of the MutT Protein in the Recognition of Nucleotides with the Mutagenic 8-Oxoguanine Base - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visualization of oxidized guanine nucleotides accumulation in living cells with split MutT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Physiological Concentrations of 8-Oxo-GTP in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of 8-Oxo-7,8-dihydroguanosine triphosphate (8-Oxo-GTP) and its deoxyribonucleotide counterpart, 8-Oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP), in mammalian cells. It delves into the methodologies for their quantification, explores their roles in cellular signaling, and presents detailed experimental protocols.

Introduction: The Significance of Oxidized Guanine (B1146940) Nucleotides

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism and can be induced by environmental factors. These highly reactive molecules can oxidize cellular components, including nucleotides. Guanine, being the most easily oxidized of the four DNA and RNA bases, is a primary target. The oxidation of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) leads to the formation of this compound and 8-oxo-dGTP, respectively.

The accumulation of these oxidized nucleotides in the cellular pool is a significant threat to genomic integrity. 8-oxo-dGTP can be mistakenly incorporated into DNA by DNA polymerases, leading to G to T transversion mutations.[1] Similarly, this compound can be incorporated into RNA, potentially leading to errors in protein synthesis.[2] To counteract this, cells have evolved sophisticated mechanisms to sanitize the nucleotide pool, primarily through the action of enzymes like MutT homolog 1 (MTH1), which hydrolyzes 8-oxo-dGTP and this compound.[3]

Beyond their role as markers of oxidative stress and precursors to DNA damage, recent research has unveiled a novel signaling function for the product of 8-oxo-dGTP repair in DNA, the free base 8-oxoguanine (8-oxoG). This guide will explore both the concentrations of these oxidized nucleotides and their emerging roles in cellular signaling pathways.

Quantitative Data on this compound and 8-oxo-dGTP Concentrations

The physiological concentrations of this compound and 8-oxo-dGTP are generally low due to the action of sanitizing enzymes. However, under conditions of oxidative stress, their levels can increase significantly. Cancer cells, which often exhibit higher levels of ROS, can have elevated pools of these oxidized nucleotides.[4][5] The majority of available quantitative data focuses on 8-oxo-dGTP, with information on this compound being more limited.

Table 1: Physiological Concentrations of 8-oxo-dGTP in Mammalian Cells and Tissues

| Cell/Tissue Type | Condition | Concentration | Method | Reference |

| Human Bone Osteosarcoma (U2OS) | Untreated | 0.006 pmol/million cells (~1.5 nM) | LC-MS/MS | [6] |

| Human Bone Osteosarcoma (U2OS) | H₂O₂ Treated | ~0.010 pmol/million cells (~2.5 nM) | LC-MS/MS | [6] |

| Rat Liver Mitochondria | Normal | 0.2 - 2 µM | HPLC-ECD | [4] |

| Rat Heart Mitochondria | Normal | 0.2 - 2 µM | HPLC-ECD | [4] |

| Rat Kidney Mitochondria | Normal | 0.2 - 2 µM | HPLC-ECD | [4] |

| Rat Brain Mitochondria | Normal | Lower than liver/heart/kidney | HPLC-ECD | [7] |

| Rat Skeletal Muscle Mitochondria | Normal | Lower than liver/heart/kidney | HPLC-ECD | [7] |

Table 2: Physiological Concentrations of this compound in Mammalian Cells

| Cell/Tissue Type | Condition | Concentration | Method | Reference |

| Human Bone Osteosarcoma (U2OS) | Untreated | Below Limit of Quantification | LC-MS/MS | [6] |

| Human Bone Osteosarcoma (U2OS) | H₂O₂ Treated | ~10-fold increase over untreated | LC-MS/MS | [8] |

Signaling Pathways Involving Oxidized Guanine Species

Contrary to what might be assumed, this compound and 8-oxo-dGTP are not the primary signaling molecules. Instead, a novel signaling pathway is initiated by the free base, 8-oxoguanine (8-oxoG), which is excised from DNA during base excision repair (BER) by the enzyme 8-oxoguanine DNA glycosylase-1 (OGG1).[9][10]

The released 8-oxoG can then bind to a non-catalytic site on OGG1, forming a complex that functions as a guanine nucleotide exchange factor (GEF) for small GTPases, particularly from the Ras superfamily (including H-Ras, K-Ras, and N-Ras) and the Rho family (like Rac1).[1][10] This OGG1-8-oxoG complex facilitates the exchange of GDP for GTP on these small GTPases, leading to their activation.

Activated Ras triggers a downstream phosphorylation cascade, including the activation of Raf, MEK1/2, and ERK1/2, which are key components of the MAPK signaling pathway.[11] This signaling cascade can ultimately lead to the transcriptional activation of genes involved in cellular responses to oxidative stress and inflammation.[9]

Below is a Graphviz diagram illustrating this signaling pathway.

Caption: OGG1-mediated signaling pathway initiated by 8-oxoguanine.

Experimental Protocols

Quantification of this compound and 8-oxo-dGTP by LC-MS/MS

This protocol is adapted from a method for the sensitive and selective measurement of intracellular 8-oxo guanosine nucleotides.[6]

a. Sample Preparation (Whole Cell Lysate)

-

Harvest cultured mammalian cells (e.g., U2OS cells) by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Quench the cell pellet with 1 mL of ice-cold 70% methanol (B129727) containing an appropriate internal standard (e.g., 500 nM 2-chloro-adenosine-5'-triphosphate).

-

Store samples overnight at -20°C to facilitate nucleotide extraction.

-

Centrifuge at 15,000 x g for 15 minutes to remove cellular debris.

-

Transfer the supernatant to a clean tube and dry using a vacuum concentrator.

-

Reconstitute the dried sample in 40 µL of 1 mM ammonium (B1175870) phosphate (B84403) buffer (pH 7.4) for LC-MS/MS analysis.

b. Liquid Chromatography (LC)

-

Column: A suitable reversed-phase column for polar analytes.

-

Mobile Phase A: 3 mM ammonium formate (B1220265) and 10 mM dimethylhexylamine (DMHA) in 100% water.

-

Mobile Phase B: 3 mM ammonium formate and 10 mM DMHA in 50% acetonitrile.

-

Flow Rate: 150 µL/min.

-

Gradient: A linear gradient from 80% mobile phase A to 1% mobile phase A over 8 minutes, followed by a 5-minute re-equilibration at 80% mobile phase A.

c. Mass Spectrometry (MS)

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

8-oxo-dGTP: m/z 524 -> 168

-

This compound: m/z 540 -> 168

-

dGTP: m/z 508 -> 152

-

GTP: m/z 524 -> 152

-

d. Quantification

-

Generate standard curves using authentic standards of 8-oxo-dGTP, this compound, dGTP, and GTP in a matrix matching the sample (e.g., untreated cell lysate).

-

Normalize the analyte peak areas to the internal standard peak area.

-

Calculate the concentration in pmol/million cells based on the standard curve and the initial cell count.

Subcellular Fractionation for Mitochondrial and Cytoplasmic Analysis

This protocol provides a general framework for separating mitochondrial and cytoplasmic fractions.

a. Cell Lysis and Homogenization

-

Harvest and wash cells as described in section 4.1.a.

-

Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle.

b. Differential Centrifugation

-

Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 15-20 minutes at 4°C to pellet the mitochondria.

-

The resulting supernatant is the cytoplasmic fraction.

-

Wash the mitochondrial pellet with an appropriate buffer and re-centrifuge.

c. Nucleotide Extraction

-

Extract nucleotides from the cytoplasmic and mitochondrial fractions using the methanol-based method described in section 4.1.a.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

The following Graphviz diagram outlines the experimental workflow for quantifying this compound and 8-oxo-dGTP in mammalian cells.

Caption: Workflow for quantifying this compound and 8-oxo-dGTP.

Conclusion

The physiological concentrations of this compound and 8-oxo-dGTP in mammalian cells are tightly regulated, with levels increasing under conditions of oxidative stress. While 8-oxo-dGTP has been more extensively studied due to its direct mutagenic potential upon incorporation into DNA, the signaling role of its repair product, 8-oxoG, highlights a more complex interplay between oxidative stress, DNA repair, and cellular regulation. The methodologies outlined in this guide provide a framework for the accurate quantification of these important molecules, enabling further research into their roles in health and disease, and paving the way for the development of novel therapeutic strategies targeting these pathways.

References

- 1. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional mutagenesis mediated by 8-oxoG induces translational errors in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. core.ac.uk [core.ac.uk]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Trace amounts of 8-oxo-dGTP in mitochondrial dNTP pools reduce DNA polymerase γ replication fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. researchgate.net [researchgate.net]

- 10. The Role of 8-Oxoguanine DNA Glycosylase-1 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: 8-Oxo-GTP's Impact on Mitochondrial Nucleotide Pools and Genome Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the formation, impact, and cellular management of 8-oxo-7,8-dihydroguanosine triphosphate (8-Oxo-GTP) and its deoxyribonucleoside counterpart (8-oxo-dGTP) within the mitochondrial environment. Given the central role of mitochondria in cellular metabolism and as a primary source of reactive oxygen species (ROS), understanding the consequences of nucleotide pool oxidation is critical for research into aging, neurodegenerative diseases, and cancer.

The Genesis of a Mutagen: Formation of this compound in Mitochondria

Mitochondria, as the primary sites of cellular respiration, are also the main producers of endogenous ROS. These highly reactive molecules can indiscriminately damage cellular macromolecules, including the free nucleotide pools within the mitochondrial matrix. Guanine, being the most easily oxidized of the DNA bases, is particularly susceptible to ROS-mediated damage. The oxidation of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) results in the formation of this compound and 8-oxo-dGTP, respectively. These oxidized nucleotides can then enter the mitochondrial nucleotide pools, posing a significant threat to the integrity of the mitochondrial genome (mtDNA).[1][2]

A Threat to the Genome: The Mutagenic Potential of 8-Oxo-dGTP

The presence of 8-oxo-dGTP in the mitochondrial nucleotide pool is highly mutagenic. The primary enzyme responsible for replicating mtDNA, DNA polymerase γ (Pol γ), can mistakenly incorporate 8-oxo-dGTP into the nascent DNA strand.[3][4] Due to its chemical structure, 8-oxo-guanine can pair with adenine (B156593) in addition to cytosine. When 8-oxo-dGTP is incorporated opposite a template adenine, it leads to A•T to C•G transversion mutations upon the next round of replication.[1][3]

This mutagenic potential is exacerbated by two key factors:

-

Inefficient Proofreading: The 8-oxo-G•A mismatch, once formed, is not efficiently recognized and excised by the intrinsic 3'-5' exonuclease (proofreading) activity of Pol γ.[1][4]

-

Imbalanced Nucleotide Pools: In certain tissues, such as the rat heart and skeletal muscle, mitochondrial dNTP pools are naturally highly imbalanced, with a significant excess of dGTP over dTTP.[3] This imbalance means that even a small percentage of dGTP oxidation can produce enough 8-oxo-dGTP to effectively compete with the scarce dTTP for incorporation opposite template adenine, dramatically increasing the mutation frequency.[3]

Studies have shown that even trace amounts of 8-oxo-dGTP, representing less than 1% of the total dGTP, are sufficient to significantly reduce the replication fidelity of Pol γ.[1][4] The accumulation of mutations in mtDNA is linked to mitochondrial dysfunction, which is a hallmark of aging and various mitochondrial diseases.[3][5] Similarly, this compound can be incorporated into mitochondrial RNA, potentially leading to errors in the translation of essential protein subunits of the electron transport chain.[6][7]

Cellular Defense: Sanitizing the Mitochondrial Nucleotide Pool

To counteract the threat posed by oxidized nucleotides, cells have evolved sophisticated defense mechanisms. The primary line of defense against 8-oxo-dGTP is the enzyme MutT homolog 1 (MTH1), also known as NUDT1.

MTH1 is an oxidized purine (B94841) nucleoside triphosphatase that sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP and this compound into their respective monophosphate forms (8-oxo-dGMP and 8-oxo-GMP) and pyrophosphate.[5][8][9][10][11] This action prevents their incorporation into DNA and RNA. Crucially, MTH1 is localized to both the nucleus and the mitochondrial matrix, allowing it to directly cleanse the mitochondrial nucleotide pool.[3][4][8] The importance of this enzyme is highlighted in MTH1-deficient mice, which exhibit increased accumulation of 8-oxoguanine in mtDNA, leading to mitochondrial dysfunction.[5][10]

Should 8-oxoguanine be incorporated into the mtDNA despite the action of MTH1, the base excision repair (BER) pathway serves as a secondary defense. The enzyme 8-oxoguanine DNA glycosylase (OGG1) specifically recognizes and excises the 8-oxoguanine base from the DNA, initiating the repair process.[5][10][12]

Diagram 1: Pathway of this compound formation and its consequences in mitochondria.

Quantitative Data on 8-Oxo-dGTP and its Effects

The following tables summarize key quantitative findings from studies on rat and mouse models, illustrating the physiological concentrations of 8-oxo-dGTP and its potent effect on DNA replication fidelity.

Table 1: Estimated Concentrations of dNTPs and 8-oxo-dGTP in Rat Tissue Mitochondria

| Tissue | dGTP (µM) | dTTP (µM) | dATP (µM) | dCTP (µM) | 8-oxo-dGTP (µM) |

|---|---|---|---|---|---|

| Liver | 11.0 | 0.8 | 3.2 | 8.8 | ~1.0 - 2.0 |

| Heart | 110.0 | 0.7 | 3.6 | 13.0 | ~1.0 - 2.0 |

| Kidney | 21.0 | 1.8 | 4.8 | 17.0 | ~1.0 - 2.0 |

| Brain | 1.5 | 0.4 | 1.1 | 2.1 | Approaching detection limits |

| Skeletal Muscle | 1.8 | 0.4 | 0.8 | 1.5 | Approaching detection limits |

Data sourced from a study on rat tissues, highlighting the highly imbalanced dNTP pools in heart mitochondria.[3]

Table 2: Impact of 8-oxo-dGTP on Pol γ Fidelity with Highly Imbalanced dNTP Pools (Rat Heart Model)

| Experiment Condition (dNTPs) | 8-oxo-dGTP (µM) | Mutant Frequency (x 10⁻⁴) | A to C Substitution Rate (x 10⁻⁵) |

|---|---|---|---|

| Rat Heart dNTPs only | 0 | 23 | 1 |

| Rat Heart dNTPs | 0.07 | 100 | 80 |

| Rat Heart dNTPs | 0.7 | 450 | 410 |

This table demonstrates that even at concentrations significantly lower than dTTP (0.7 µM), 8-oxo-dGTP drastically increases mutation rates in the context of imbalanced nucleotide pools.[3]

Table 3: Impact of 8-oxo-dGTP on Pol γ Fidelity with More Balanced dNTP Pools (Mouse Liver Model)

| Experiment Condition (dNTPs) | 8-oxo-dGTP (µM) | Mutant Frequency (x 10⁻⁴) | A to C Substitution Rate (x 10⁻⁵) |

|---|---|---|---|

| Mouse Liver dNTPs only | 0 | 17 | ≤0.1 |

| Mouse Liver dNTPs | 0.0024 | 20 | 2 |

| Mouse Liver dNTPs | 0.024 | 45 | 25 |

| Mouse Liver dNTPs | 0.24 | 220 | 190 |

This table shows that while the effect is less pronounced than with imbalanced pools, physiologically relevant concentrations of 8-oxo-dGTP still significantly impair replication fidelity.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of mitochondrial nucleotide pools. The following protocols provide a framework for key experiments in this field.

Protocol 1: Isolation of Mitochondria from Rodent Liver

This protocol is adapted from standard differential centrifugation methods.[13][14][15]

-

Homogenization:

-

Excise the liver from a recently sacrificed animal and immediately place it in ice-cold Mitochondria Isolation Buffer (MIB: 210 mM mannitol, 70 mM sucrose, 10 mM Tris-HCl pH 7.5, 0.2 mM EGTA, 0.5% w/v BSA).

-

Mince the tissue and wash with MIB to remove excess blood.

-

Homogenize the tissue in 4 mL of MIB per gram of tissue using a pre-chilled Dounce homogenizer with a loose-fitting pestle (10-15 strokes).

-

-

Differential Centrifugation:

-

Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 - 12,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

-

Washing:

-

Gently resuspend the mitochondrial pellet in fresh, ice-cold MIB (without BSA) and repeat the high-speed centrifugation (10,000 x g for 15 minutes at 4°C).

-

Repeat the wash step one more time to ensure a pure mitochondrial fraction.

-

The final pellet contains the isolated mitochondria, ready for dNTP extraction.

-

Protocol 2: Extraction of dNTPs from Isolated Mitochondria

This protocol uses a methanol (B129727) extraction method to isolate small molecules like dNTPs.[13]

-

Lysis and Precipitation:

-

To the mitochondrial pellet from Protocol 1, add 2 mL of ice-cold 60% methanol.

-

Vortex vigorously to resuspend the pellet and lyse the mitochondria.

-

Incubate the mixture at -20°C for at least 2 hours (or overnight) to precipitate proteins and other macromolecules.

-

-

Clarification:

-

Centrifuge the extract at 17,000 x g for 30 minutes at 4°C to pellet the precipitated debris.

-

Carefully collect the supernatant, which contains the dNTPs.

-

-

Drying and Storage:

-

Dry the supernatant using a vacuum centrifuge (e.g., SpeedVac).

-

Store the dried nucleotide extract at -80°C until ready for analysis.

-

Diagram 2: Workflow for isolating and quantifying mitochondrial 8-Oxo-dGTP.

Protocol 3: Quantification of 8-oxo-dGTP by HPLC with Electrochemical Detection

This method provides the high sensitivity required to detect the low concentrations of 8-oxo-dGTP.[3][16]

-

Sample Preparation:

-

Resuspend the dried nucleotide extract (from Protocol 2) in a small, precise volume of HPLC mobile phase.

-

Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

-

-

HPLC Separation:

-

Inject the sample onto a reverse-phase C18 HPLC column.

-

Use an isocratic or gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., sodium acetate) with a small percentage of an organic solvent (e.g., methanol). The exact conditions must be optimized to achieve separation of 8-oxo-dGTP from the four canonical dNTPs and other cellular components.

-

-

Detection and Quantification:

-

Connect the HPLC system to an electrochemical (EC) detector set to an oxidizing potential that is optimal for 8-oxo-dGTP (e.g., +0.4 to +0.8 V). Guanine is easily oxidized, making EC detection highly specific and sensitive.

-

Identify the 8-oxo-dGTP peak by comparing its retention time to that of an authentic 8-oxo-dGTP standard.[3]

-

Quantify the amount of 8-oxo-dGTP by integrating the peak area and comparing it to a standard curve generated with known concentrations of the 8-oxo-dGTP standard.

-

The canonical dNTPs can be detected in the same run using a UV detector connected in series after the EC detector.

-

Protocol 4: In Vitro DNA Polymerase γ (Pol γ) Fidelity Assay

This assay measures the frequency of misincorporation events during DNA synthesis.[3]

-

Reaction Setup:

-

Prepare a reaction mixture containing a gapped DNA template (e.g., M13mp2 DNA containing the lacZα gene), purified human DNA polymerase γ (catalytic and accessory subunits), and a specific dNTP pool.

-

The dNTP pools should mimic physiological conditions (as seen in Tables 2 and 3), with and without the addition of known concentrations of 8-oxo-dGTP.

-

-

DNA Synthesis:

-

Initiate the DNA synthesis reaction by adding Pol γ and incubate at 37°C for a sufficient time to allow for gap-filling synthesis.

-

Stop the reaction and purify the resulting double-stranded DNA.

-

-

Transfection and Mutation Scoring:

-

Transfect the synthesized DNA into a suitable E. coli host strain that allows for blue/white screening (e.g., α-complementation of β-galactosidase).

-

Plate the transformed bacteria on media containing X-gal and IPTG.

-

Count the number of blue (wild-type lacZα) and white/light blue (mutant lacZα) colonies. The mutant frequency is calculated as the ratio of white/light blue colonies to the total number of colonies.

-

-

Sequence Analysis:

-

Isolate plasmid DNA from the mutant (white/light blue) colonies.

-

Sequence the lacZα gene to identify the specific type of mutation. This allows for the calculation of the A to C substitution rate, which is the hallmark of 8-oxo-dGTP misincorporation opposite template adenine.

-